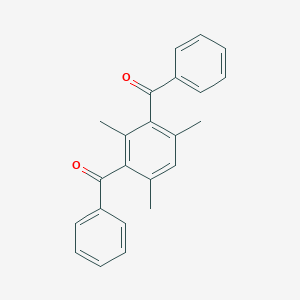
(3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone, also known as BTMPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BTMPM is a ketone derivative that contains both benzoyl and phenyl groups.
Mechanism of Action
The mechanism of action of (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone is not yet fully understood. However, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response. By inhibiting COX enzymes, (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone may reduce inflammation and pain.
Biochemical and Physiological Effects:
(3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been found to possess neuroprotective effects. (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain. It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
(3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has been extensively studied for its potential applications in various fields of scientific research. However, one of the limitations of (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-inflammatory and analgesic agent. Further studies are needed to fully understand the mechanism of action of (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It has been reported to possess anti-inflammatory, analgesic, and antipyretic activities. (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone involves the reaction of 3,5-dimethylphenol with benzoyl chloride, followed by the reaction of the resulting product with phenylmagnesium bromide. The final product is obtained by the reaction of the intermediate product with acetic anhydride. The synthesis of (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone has been reported in the literature and is a well-established method.
Scientific Research Applications
(3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone has been studied for its potential applications in various fields of scientific research. It has been reported to possess anti-inflammatory, analgesic, and antipyretic activities. (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
(3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone |
|---|---|
Molecular Formula |
C23H20O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(3-benzoyl-2,4,6-trimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C23H20O2/c1-15-14-16(2)21(23(25)19-12-8-5-9-13-19)17(3)20(15)22(24)18-10-6-4-7-11-18/h4-14H,1-3H3 |
InChI Key |
GXMUNIXRMOLAOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)
![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)
![N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B240766.png)
![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)

![N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B240785.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane](/img/structure/B240792.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)